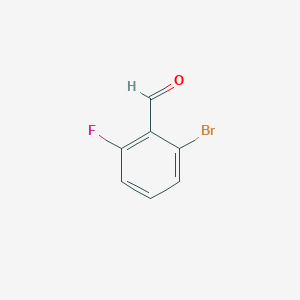

2-Bromo-6-fluorobenzaldehyde

Beschreibung

Significance as a Halogenated Aromatic Aldehyde in Synthetic Methodologies

Halogenated aromatic aldehydes are foundational intermediates in organic synthesis, prized for their versatile reactivity. The specific structure of 2-Bromo-6-fluorobenzaldehyde, with bromine and fluorine atoms positioned ortho to the aldehyde group, provides a unique platform for complex molecular design. innospk.com This distinct substitution pattern enhances the compound's electrophilic character, making it highly reactive and amenable to a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. chemimpex.com

This reactivity makes it a valuable precursor for a range of complex molecules. innospk.com A significant application is in the copper-catalyzed synthesis of bicyclic heterocycles like indazoles, which are important scaffolds in medicinal chemistry. innospk.comossila.com Furthermore, it serves as the starting material for producing ¹H and ¹⁹F NMR probes, such as fluoro-2-formyphenyl boronic acid. ossila.com These specialized probes are instrumental in determining the enantiomeric purity of sulfinamides, which are widely used as chiral auxiliaries in asymmetric synthesis. ossila.com The compound's ability to undergo diverse chemical transformations makes it an indispensable tool for chemists. chemimpex.com

Overview of Research Trajectories in Medicinal Chemistry and Materials Science

The utility of this compound extends prominently into the applied sciences, with significant research focused on medicinal chemistry and materials science.

In medicinal chemistry , this compound is a key building block for creating biologically active molecules and pharmaceutical intermediates. innospk.comchemimpex.com Its structural features are leveraged in the development of novel drugs targeting various diseases. chemimpex.com Notably, it is a documented precursor in the synthesis of the drug AN2728, which functions as a phosphodiesterase (PDE4) inhibitor for treating inflammatory conditions such as psoriasis and dermatitis. google.com Research has also explored its use in developing new anti-cancer and anti-inflammatory agents, highlighting its role in enhancing the efficiency of drug discovery. chemimpex.com

In the realm of materials science , this compound is valued as a multifunctional building block for advanced materials. innospk.com It is employed in the production of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics, contributing to the development of energy-efficient displays and solar cells. chemimpex.com The compound can also facilitate the self-assembly of macromolecules to fabricate nanostructures. innospk.comossila.com For instance, the related compound 2-bromobenzaldehyde (B122850) has been used to assemble semiconducting thienoisoindigo-based nanowires, demonstrating the potential of such halogenated aldehydes in creating materials with tailored electronic properties. ossila.com

Historical Context of Fluorine and Bromine in Aromatic Systems for Chemical Reactivity

The strategic placement of fluorine and bromine on an aromatic ring is a cornerstone of modern synthetic chemistry, a practice built on over a century of research.

Fluorine's journey into organic chemistry was challenging. The field of organofluorine chemistry began even before elemental fluorine was first isolated by Henri Moissan in 1886. nih.govjst.go.jp Early attempts to directly fluorinate organic compounds were often met with violent reactions. wikipedia.org A major breakthrough came in 1927 with the Balz-Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings. jst.go.jp The carbon-fluorine bond is the strongest in organic chemistry, and its introduction into a molecule can profoundly alter its physical and chemical properties. researchgate.netnih.gov This has been particularly impactful in pharmaceuticals, where fluorine substitution can enhance metabolic stability and binding affinity.

Bromine , on the other hand, is one of the most common halogens found in natural organohalide compounds, particularly in marine environments. wikipedia.orgnih.gov The reactivity of organobromine compounds is intermediate between that of organochlorine and organoiodine compounds, offering a useful balance of reactivity and cost for many applications. wikipedia.org Bromoarenes are exceptionally important synthetic intermediates, primarily due to their utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira coupling) and for the formation of Grignard reagents. cardiff.ac.ukwikipedia.org These reactions are fundamental for constructing new carbon-carbon bonds, allowing for the assembly of complex molecular frameworks from simpler brominated precursors.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNILWKRAKKEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625903 | |

| Record name | 2-Bromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360575-28-6 | |

| Record name | 2-Bromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of 2 Bromo 6 Fluorobenzaldehyde

Precursor-Based Synthetic Routes

The primary precursor for this synthesis is 2-bromo-6-fluorotoluene (B73676). The conversion to 2-bromo-6-fluorobenzaldehyde is efficiently carried out via a Kornblum oxidation pathway, which necessitates the initial conversion of the toluene (B28343) derivative to its corresponding benzyl (B1604629) bromide.

Kornblum Oxidation Pathway from 2-Bromo-6-fluorotoluene

This pathway is characterized by two distinct stages: the radical bromination of the methyl group on the toluene ring, followed by the oxidation of the resulting benzyl bromide to the final aldehyde product.

Radical Bromination of 2-Bromo-6-fluorotoluene (e.g., HBr/H₂O₂, photolytic conditions)

The selective bromination of the benzylic position of 2-bromo-6-fluorotoluene is achieved using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photolytic (light-induced) conditions. This method is considered a greener alternative to traditional brominating agents like N-bromosuccinimide (NBS), as the primary byproduct is water. synarchive.com The reaction proceeds by the in-situ generation of bromine, which then participates in a free-radical chain reaction. yale.edu

A typical procedure involves adding 2-bromo-6-fluorotoluene to an organic or inorganic solvent, followed by the addition of hydrobromic acid. researchgate.net Hydrogen peroxide is then added dropwise under light to initiate and sustain the reaction, which can run for 6 to 24 hours. researchgate.net Upon completion, the reaction mixture is typically washed with a sodium sulfite (B76179) solution to quench any remaining bromine, followed by water washes and drying to isolate the 2-bromo-6-fluorobenzyl bromide product. researchgate.net

Optimization of Reaction Parameters (e.g., solvent systems, light sources, reagent ratios, temperature control)

The efficiency and yield of the benzylic bromination are highly dependent on several key parameters. Studies on analogous substrates, such as 2,6-dichlorotoluene (B125461), provide insight into optimizing these conditions. scribd.com

Light Source and Intensity: The reaction is initiated by light. While ambient light can be sufficient, a constant and more intense source, such as an incandescent light bulb or a blue LED lamp, provides more consistent and faster results. scribd.comwikipedia.org In a study on a similar process, increasing light intensity from 0 W to 87 W significantly increased substrate conversion. scribd.com

Reagent Ratios: The molar ratio of HBr and H₂O₂ to the toluene substrate is crucial. An excess of the brominating reagents is typically used to drive the reaction to completion. Optimal ratios often involve a slight excess of HBr relative to H₂O₂. For the bromination of 2,6-dichlorotoluene, an optimal HBr/H₂O₂/substrate molar ratio was found to be 1.5:1.4:1. scribd.com

Temperature Control: Temperature influences the reaction rate. Increasing the temperature generally leads to higher conversion rates. For the photocatalytic bromination of 2,6-dichlorotoluene, raising the temperature from 30 °C to 70 °C resulted in a significant increase in conversion from 15.5% to 67.8%. nih.gov

Solvent Systems: The reaction can be performed in various organic solvents, such as 1,2-dichloroethane, or even in an aqueous medium, which aligns with green chemistry principles. scribd.commanipal.edu The choice of solvent can affect reaction rates and product isolation.

Below are interactive tables summarizing the effect of various parameters on a similar photocatalytic oxidative bromination process.

| Light Intensity (W) | DCT Conversion (%) | DCBB Selectivity (%) |

|---|---|---|

| 0 | 1.2 | 98.8 |

| 29 | 45.3 | 80.1 |

| 58 | 69.2 | 76.5 |

| 87 | 76.1 | 73.8 |

| Temperature (°C) | DCT Conversion (%) | DCBB Selectivity (%) |

|---|---|---|

| 30 | 15.5 | 68.7 |

| 50 | 40.1 | 72.5 |

| 70 | 67.8 | 75.3 |

| 80 | 69.2 | 75.8 |

Mechanism of Radical Bromination and Subsequent Oxidation

The reaction between HBr and H₂O₂ first generates molecular bromine (Br₂). yale.edu

H₂O₂ + 2HBr → Br₂ + 2H₂O

Under photolytic conditions, the relatively weak Br-Br bond undergoes homolytic cleavage to produce two bromine radicals (Br•), which initiates the chain reaction.

Initiation: Br₂ --(hν)--> 2Br•

Propagation:

A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-6-fluorotoluene, forming a stable benzylic radical and HBr.

The resulting 2-bromo-6-fluorobenzyl radical then reacts with a molecule of Br₂ to form the product, 2-bromo-6-fluorobenzyl bromide, and a new bromine radical, which continues the chain. yale.edu

Termination: The chain reaction is terminated when two radicals combine.

This process is highly selective for the benzylic position due to the resonance stabilization of the benzyl radical intermediate. The electron-withdrawing nature of the fluorine and bromine atoms on the ring can lower the reactivity of the methyl hydrogens, but the reaction still proceeds with high selectivity. yale.edu

Oxidation of 2-Bromo-6-fluorobenzyl bromide to Aldehyde (e.g., DMSO/inorganic catalysts)

The second stage of the synthesis is the Kornblum oxidation, which converts the newly formed 2-bromo-6-fluorobenzyl bromide into this compound. This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. The presence of a mild inorganic base, acting as a catalyst, is crucial for the reaction to proceed. yale.edu

In a typical procedure, 2-bromo-6-fluorobenzyl bromide is dissolved in DMSO, and an inorganic compound such as sodium bicarbonate (NaHCO₃) is added. yale.edu The mixture is then heated to facilitate the oxidation. The reaction mechanism involves the initial formation of an alkoxysulfonium salt via an SN2 reaction between the benzyl bromide and the oxygen atom of DMSO. The inorganic base then facilitates an elimination reaction to yield the final aldehyde, dimethyl sulfide, and the corresponding inorganic salt.

Optimization of Oxidation Conditions (e.g., temperature, reaction time, catalyst choice)

The success of the Kornblum oxidation hinges on carefully controlled conditions to maximize the yield of the aldehyde while minimizing side reactions.

Catalyst Choice: Mild inorganic bases are preferred to promote the elimination step. Sodium bicarbonate (NaHCO₃) and potassium bicarbonate (KHCO₃) have been shown to be effective. yale.eduresearchgate.net These bases are strong enough to deprotonate the intermediate but mild enough to prevent unwanted side reactions.

Temperature: The reaction requires heating. A specific patent demonstrates that the reaction temperature is controlled between 70-100°C. yale.eduresearchgate.net One example specifies heating to 70°C with sodium bicarbonate, while another details a reaction at 100°C using potassium bicarbonate. yale.eduresearchgate.net Higher temperatures can accelerate the reaction but may also lead to the formation of by-products.

Reaction Time: The duration of the reaction is monitored to ensure the complete consumption of the starting material. Reaction times typically range from 2 to 15 hours, depending on the specific temperature and catalyst used. yale.eduresearchgate.net For instance, a reaction at 70°C was complete in 2 hours, while a reaction at 95°C was run for 3-8 hours. yale.eduresearchgate.net

The following table outlines reaction conditions reported in a patent for the synthesis of this compound via Kornblum oxidation.

| Catalyst (Inorganic Compound) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sodium Bicarbonate | 70 | 2 | Not Reported | Not Reported |

| Potassium Bicarbonate | 100 | 15 | 68.7 | 99.7 |

Upon completion, the reaction is typically quenched by pouring the mixture into ice water. The product is then extracted with an organic solvent, washed, dried, and purified, often by silica (B1680970) gel column chromatography, to yield pure this compound. researchgate.net This two-step, one-pot synthesis from 2-bromo-6-fluorotoluene represents an efficient and cost-effective method for producing this valuable chemical intermediate. researchgate.net

Lithiation and Formylation of 3-Bromofluorobenzene

A primary and well-documented route for the synthesis of this compound involves the ortho-lithiation of 3-bromofluorobenzene, followed by quenching with an appropriate formylating agent. google.comgoogle.com This method leverages the directing capabilities of the fluorine substituent to achieve specific C-H activation.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique in which a substituent on an aromatic ring, known as a Directed Metalation Group (DMG), directs a strong base to deprotonate a specific, adjacent ortho-position. wikipedia.org In the case of 3-bromofluorobenzene, the fluorine atom serves as the DMG. The heteroatom's Lewis basicity allows it to coordinate with a Lewis acidic organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). wikipedia.orgbaranlab.org This coordination creates a complex that positions the base in close proximity to the C-2 proton, facilitating its abstraction over other protons on the ring and leading to the formation of a 2-lithio-1-bromo-3-fluorobenzene intermediate. uwindsor.canih.gov

Formylation with N,N-dimethylformamide (DMF)

Once the aryllithium intermediate is generated, it serves as a potent nucleophile. The introduction of N,N-dimethylformamide (DMF) provides an electrophilic carbon source for the formylation step. commonorganicchemistry.com The carbon-oxygen double bond of DMF is attacked by the carbanion of the lithiated ring, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, this compound. semanticscholar.org This lithiation-formylation sequence is a common and effective method for introducing an aldehyde group ortho to a directing group. semanticscholar.org

The reaction is typically performed at cryogenic temperatures, such as -78 °C, to ensure the stability of the highly reactive organolithium intermediate and to control the selectivity of the reaction. google.comgoogle.com

| Reagent/Condition | Purpose |

| 3-Bromofluorobenzene | Starting Material |

| n-BuLi or LDA | Strong base for directed lithiation |

| THF (anhydrous) | Aprotic solvent |

| -78 °C | Cryogenic temperature to maintain stability |

| N,N-dimethylformamide (DMF) | Electrophile (formylating agent) |

| Aqueous Workup | Hydrolysis to form the final aldehyde |

Challenges and Stereochemical Considerations in Directed Metalation

While effective, the directed metalation of 3-bromofluorobenzene is not without its challenges. The primary difficulty lies in the highly reactive nature of the organolithium reagents, which necessitates strictly anhydrous (water-free) conditions and inert atmospheres to prevent premature quenching of the base and the aryllithium intermediate. researchgate.net

Regiochemical control is another significant consideration. While the fluorine atom strongly directs metalation to the C-2 position, there is potential for competing deprotonation at other sites or for an alternative reaction pathway known as lithium-halogen exchange, where the organolithium reagent swaps its lithium atom for the bromine atom. researchgate.net However, the ortho-directing power of fluorine generally makes C-H abstraction the kinetically favored pathway under carefully controlled low-temperature conditions. As the target molecule, this compound, is achiral, stereochemical considerations are limited to ensuring this high degree of regioselectivity.

Regioselectivity and Stereocontrol in Synthesis

Achieving the specific 1,2,3-substitution pattern of this compound requires a deep understanding of the factors governing regioselectivity in aromatic systems. This includes both classical electronic effects and modern catalytic approaches.

Catalytic Approaches for Regioselective Bromination (e.g., Pd-catalyzed C–H bromination)

An alternative conceptual strategy for constructing the target molecule could involve the regioselective bromination of a fluorinated precursor. Standard electrophilic aromatic bromination of fluorobenzene, however, is not a viable route as it overwhelmingly yields the para-substituted product, 4-bromofluorobenzene, with only minor amounts of the ortho-isomer. google.comwikipedia.orggoogle.com

Modern synthetic chemistry has turned to transition-metal catalysis to overcome the inherent electronic biases of aromatic rings. Palladium-catalyzed C–H bond functionalization, for instance, represents a powerful tool for forging new bonds at positions that are otherwise difficult to access. acs.org These reactions often employ a directing group to guide the palladium catalyst to a specific C–H bond, enabling bromination with reagents like N-bromosuccinimide (NBS). researchgate.net While this technology is advancing, achieving selective bromination at a specific position ortho to a fluorine atom in the presence of other C-H bonds remains a significant synthetic challenge and is an active area of research. nih.govacs.org

Electronic Effects of Halogen Substituents on Reaction Outcomes

The outcome of substitution reactions on the 3-bromofluorobenzene ring is dictated by the electronic properties of the two halogen substituents. Both fluorine and bromine exert two opposing electronic effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I): Due to their high electronegativity, both halogens pull electron density away from the aromatic ring through the sigma bond network. This effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609).

Resonance Effect (+R): The lone pairs of electrons on the halogens can be donated into the pi-system of the benzene ring. This donation increases electron density, particularly at the ortho and para positions.

For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, making them net deactivators for electrophilic aromatic substitution. libretexts.org However, the resonance donation, which directs incoming electrophiles to the ortho and para positions, explains why they are classified as ortho, para-directors. researchgate.net

| Effect | Fluorine | Bromine |

| Inductive Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |

| Resonance Effect | Weakly electron-donating | Weakly electron-donating |

| Net Effect (EAS) | Deactivating, Ortho/Para-directing | Deactivating, Ortho/Para-directing |

| Role in DoM | Strong Directed Metalation Group | Weaker Directed Metalation Group |

Steric Hindrance and its Influence on Selectivity

Steric hindrance plays a crucial role in directing the outcome of chemical reactions, particularly in achieving regioselectivity. In the synthesis of this compound, the precursor is typically 2-bromo-6-fluorotoluene. The critical step involves the bromination of the methyl group to form an intermediate, 2-bromo-6-fluorobenzyl bromide, which is then oxidized to the final aldehyde.

The presence of both a bromine and a fluorine atom in the positions ortho to the methyl group on the benzene ring creates significant steric bulk. This arrangement sterically hinders direct reactions on the aromatic ring. Consequently, during the bromination step, the benzylic hydrogens of the methyl group are more accessible to the reacting species. This steric factor results in a high degree of selectivity for the bromination of the methyl group, minimizing the formation of unwanted side products that could arise from further substitution on the aromatic ring. google.com A patented method highlights that this steric hindrance contributes to a high selectivity for the desired bromo-reaction on the methyl group. google.com

Green Chemistry Approaches in Synthesis

In line with the global shift towards sustainable industrial practices, the application of green chemistry principles to the synthesis of this compound is critical. sigmaaldrich.com Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. asbcnet.orgacs.org Key principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.edunih.gov For fine chemicals and pharmaceuticals, the amount of waste generated can often be 5 to 100 times the weight of the product, underscoring the urgent need for greener synthetic routes.

Development of Environmentally Benign Reaction Conditions

Historically, the synthesis of this compound has involved harsh reaction conditions, including the use of strong bases like butyllithium (B86547) and cryogenic temperatures (-78 °C), which are energy-intensive and require complex operational setups. google.com

More recent and environmentally benign methods have been developed to circumvent these challenges. One improved method starts with 2-bromo-6-fluorotoluene and utilizes a combination of hydrobromic acid and hydrogen peroxide under light to generate bromine in situ. google.comgoogle.com This mixture is used to carry out the selective side-chain bromination. The subsequent step is a Kornblum oxidation using dimethyl sulfoxide to produce the final aldehyde. google.com This pathway is advantageous as it is simpler to operate, has a lower cost, and simplifies the post-reaction workup. google.comgoogle.com Conducting reactions at or near ambient temperature and pressure, when possible, is a core tenet of designing for energy efficiency. sigmaaldrich.com

The table below summarizes various conditions and outcomes for this greener synthetic approach.

| Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Solvent | Final Product Purity (%) | Overall Yield (%) |

|---|---|---|---|---|---|---|

| 2-bromo-6-fluorotoluene | HBr, H₂O₂ (Bromination); DMSO, NaHCO₃ (Oxidation) | 30 (Bromination), 15 (Oxidation) | 80 (Bromination), 100 (Oxidation) | Water | 99.7 | 59.6 |

| 2-bromo-6-fluorotoluene | HBr, H₂O₂ (Bromination); DMSO, K₂CO₃ (Oxidation) | 10 (Bromination), 8 (Oxidation) | Not specified, 85 (Oxidation) | Chloroform | 99.7 | 50.4 |

| 2-bromo-6-fluorotoluene | HBr, H₂O₂ (Bromination); DMSO, Na₂CO₃ (Oxidation) | Not specified, 5 (Oxidation) | Not specified, 80 (Oxidation) | Not specified | 99.2 | Not specified |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgscranton.edu Reactions with high atom economy are inherently designed to minimize waste. monash.edu

Substitution and elimination reactions are often less atom-economical compared to addition or rearrangement reactions, which can theoretically achieve 100% atom economy. scranton.edu The synthesis of this compound provides a practical example of improving atom economy. Traditional bromination methods often use elemental bromine (Br₂), where one atom of bromine is incorporated into the product and the other forms hydrogen bromide (HBr) as a byproduct, effectively wasting half of the bromine atoms. google.com

Catalyst Reusability and Efficiency

A cornerstone of green chemistry is the use of catalytic reagents over stoichiometric ones. yale.edu Catalysts increase reaction efficiency and can often be used in small amounts and recycled for multiple runs, which reduces both cost and waste. nih.gov

While many modern organic syntheses rely on reusable catalysts, such as metal nanoparticles, the prominent methods for producing this compound are not primarily catalytic. nih.govnih.govresearchgate.net The side-chain bromination of 2-bromo-6-fluorotoluene is a radical substitution reaction initiated by light rather than a catalyst. The subsequent Kornblum oxidation utilizes dimethyl sulfoxide as both a reagent and a solvent.

The development of a highly efficient and reusable heterogeneous catalyst for the direct oxidation of 2-bromo-6-fluorotoluene to this compound would represent a significant advancement in the green synthesis of this compound. mdpi.com Such a catalyst would simplify product purification, minimize waste streams, and align the synthesis more closely with the principles of green chemistry.

Advanced Chemical Reactivity and Transformative Chemistry

Substitution Reactions

The halogen substituents on the aromatic ring of 2-bromo-6-fluorobenzaldehyde are susceptible to substitution, providing a gateway to a variety of functionalized derivatives. smolecule.com

Nucleophilic Substitution Reactions of Halogen Substituents

The electron-withdrawing nature of the fluorine atom and the aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halogen atoms.

With Sodium Azide (B81097): The reaction of this compound with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) leads to the substitution of a halogen, typically the more labile fluorine atom, to form an ortho-azidobenzaldehyde derivative. rsc.org This transformation is a key step in the synthesis of various nitrogen-containing heterocycles. The azide ion (N₃⁻) acts as a potent nucleophile, attacking the carbon atom bearing the halogen. masterorganicchemistry.com

With Primary Amines: this compound can react with primary amines, often in the presence of a catalyst, to yield substituted aniline (B41778) derivatives. These reactions are crucial for creating precursors to complex heterocyclic systems, such as indazoles, which are significant in medicinal chemistry. ossila.com

Catalytic Strategies for Halogen Exchange

Catalytic methods, particularly those employing transition metals, offer efficient and selective routes for halogen exchange.

Ullmann Coupling: The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds. mdpi.com In the context of this compound, Ullmann-type couplings can be employed to introduce various substituents. For instance, the reaction with 2-amino-N'-arylbenzohydrazide in the presence of copper(I) bromide has been used to synthesize 5-arylindazolo[3,2-b]quinazolin-7(5H)-ones. chemicalbook.com While historically requiring harsh conditions, modern variations of the Ullmann reaction often proceed under milder conditions with the use of ligands. mdpi.com

Condensation Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is highly reactive and readily undergoes condensation reactions with various nucleophiles. rsc.org These reactions involve the initial nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule to form a new double bond.

Common condensation reactions include the formation of imines (Schiff bases) upon reaction with primary amines and hydrazones when treated with hydrazines. smolecule.com These reactions are often catalyzed by either acid or base. The resulting imines and hydrazones are versatile intermediates that can be further transformed into a wide array of heterocyclic compounds. smolecule.com

Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most important transformations for constructing carbon-carbon bonds, and this compound is an excellent substrate for these reactions due to the presence of the bromine atom. chemimpex.comgoogle.com

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to facilitate cross-coupling reactions with high efficiency and functional group tolerance. researchgate.netuwindsor.ca

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. ambeed.comacademie-sciences.fr this compound can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives. This reaction is a cornerstone of modern organic synthesis for creating complex molecules. google.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. rsc.orgwashington.edu This reaction allows for the introduction of an alkynyl group onto the benzaldehyde (B42025) core, providing access to a wide range of functionalized alkynes which are valuable precursors in organic synthesis. rsc.orgambeed.com

Copper(II) Oxide-Catalyzed Reactions

Copper catalysts, including copper(II) oxide (CuO), have been effectively used in multicomponent reactions involving this compound. ossila.comsmolecule.com For example, a three-component reaction of this compound, a primary amine, and sodium azide, catalyzed by copper(II) oxide, provides a direct route to the synthesis of bicyclic heterocycles like indazoles. ossila.comsmolecule.com

Derivatization Strategies

The aldehyde functionality, in conjunction with the halogen substituents, allows for a range of derivatization reactions, enabling the synthesis of complex molecular architectures and analytical probes.

The aldehyde group of this compound can be readily protected as an acetal (B89532), a common strategy in multi-step organic synthesis to prevent unwanted reactions of the aldehyde. A prominent example is the formation of the dimethoxymethyl derivative, 2-Bromo-1-(dimethoxymethyl)-6-fluorobenzene.

This transformation is typically achieved by reacting this compound with trimethyl orthoformate in methanol, catalyzed by an acid such as sulfuric acid. The reaction is generally heated to reflux to drive the equilibrium towards the acetal product. acs.org Following the reaction, the acid catalyst is neutralized, and the product is isolated through extraction and purification. This protection strategy has been successfully employed, yielding the desired 2-Bromo-1-(dimethoxymethyl)-6-fluorobenzene in high yields, such as 88%. acs.org

Table 1: Synthesis of Dimethyl Acetal Derivatives from Substituted 2-Bromobenzaldehydes acs.org

| Starting Material | Product | Yield |

| This compound | 2-Bromo-1-(dimethoxymethyl)-6-fluorobenzene | 88% |

| 2-Bromo-5-fluorobenzaldehyde (B45324) | 2-Bromo-1-(dimethoxymethyl)-5-fluorobenzene | 95% |

| 2-Bromo-4-fluorobenzaldehyde | 2-Bromo-1-(dimethoxymethyl)-4-fluorobenzene | 93% |

This table showcases the high efficiency of the acetal formation reaction across different isomers of fluoro-substituted 2-bromobenzaldehydes.

A significant application of this compound lies in its conversion to fluoro-2-formylphenylboronic acids. These boronic acid derivatives are crucial for various applications, including their use as NMR probes for determining the enantiopurity of chiral compounds. ossila.com

The synthesis typically begins with the protection of the aldehyde group as a dimethyl acetal, as described previously. acs.orgunamur.be The resulting 1-bromo-2-(dimethoxymethyl)-fluorobenzene then undergoes a lithium-halogen exchange at low temperatures (e.g., -94 °C) using a strong base like n-butyllithium. unamur.be This is followed by quenching the resulting organolithium species with a boron source, such as trimethyl borate, and subsequent acidic hydrolysis to yield the desired fluoro-2-formylphenylboronic acid. acs.orgunamur.be For instance, (6-Fluoro-2-formylphenyl)boronic acid has been synthesized from 1-bromo-2-(dimethoxymethyl)-6-fluorobenzene, albeit in a modest yield of 28%. acs.org

These fluorinated 2-formylphenylboronic acids serve as valuable templates in analytical chemistry. researchgate.net When combined with a chiral analyte and a chiral diol, they form diastereomeric iminoboronate esters. acs.orgbath.ac.uk The distinct signals of these diastereomers in both ¹H and ¹⁹F NMR spectra allow for the precise determination of the enantiomeric excess of the original chiral substance. acs.orgbath.ac.uk The fluorine substituent is particularly advantageous as it provides a sensitive probe for ¹⁹F NMR analysis. bath.ac.uk

Table 2: Synthesis of Fluoro-2-formylphenylboronic Acids acs.org

| Starting Acetal | Product Boronic Acid | Yield |

| 1-Bromo-2-(dimethoxymethyl)-3-fluorobenzene | (3-Fluoro-2-formylphenyl)boronic acid | 60% |

| 1-Bromo-2-(dimethoxymethyl)-4-fluorobenzene | (4-Fluoro-2-formylphenyl)boronic acid | 55% |

| 1-Bromo-2-(dimethoxymethyl)-5-fluorobenzene | (5-Fluoro-2-formylphenyl)boronic acid | 50% |

| 1-Bromo-2-(dimethoxymethyl)-6-fluorobenzene | (6-Fluoro-2-formylphenyl)boronic acid | 28% |

This table illustrates the synthetic yields for various isomers of fluoro-2-formylphenylboronic acid, highlighting the influence of the fluorine position on the reaction efficiency.

A key application of the boronic acid derivatives of this compound is in the chiral analysis of sulfinamides. Sulfinamides are important chiral auxiliaries in asymmetric synthesis, and determining their enantiopurity is crucial. ossila.com A three-component derivatization protocol has been developed for this purpose. acs.org

This method involves the reaction of the sulfinamide with a fluoro-2-formylphenylboronic acid template and an enantiopure diol, such as pinanediol. acs.orgbath.ac.uk This assembly forms a mixture of diastereomeric sulfiniminoboronate esters. acs.org The diastereomeric ratio of these esters, which accurately reflects the enantiopurity of the starting sulfinamide, can be determined by ¹H and ¹⁹F NMR spectroscopy. acs.orgbath.ac.uk The fluorine atom on the phenyl ring provides a clean and sensitive signal in the ¹⁹F NMR spectrum, facilitating accurate quantification. bath.ac.uk

Radical Reactions and Mechanisms

The process involves a light-induced bromination of the methyl group of 2-bromo-6-fluorotoluene (B73676). google.com In this step, hydrobromic acid and hydrogen peroxide react under illumination to generate bromine radicals. google.com These highly reactive bromine radicals abstract a hydrogen atom from the methyl group, forming a 2-bromo-6-fluorobenzyl radical. This radical then reacts with bromine to form 2-bromo-6-fluorobenzyl bromide. This type of reaction is a classic example of a radical chain reaction, which consists of three main phases: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the homolytic cleavage of a molecule to form two radicals. In this case, light provides the energy to generate bromine radicals from HBr and H₂O₂. libretexts.org

Propagation: The generated radical reacts with a stable molecule to form a new radical, which continues the chain. Here, the bromine radical reacts with 2-bromo-6-fluorotoluene to form a benzyl (B1604629) radical, which then reacts with bromine to form the product and another bromine radical. libretexts.org

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. libretexts.org

The resulting 2-bromo-6-fluorobenzyl bromide is then oxidized to this compound, often using a Kornblum oxidation with dimethyl sulfoxide (DMSO). google.com

Applications in Advanced Materials Science

Precursor for Semiconducting Materials

The reactivity of 2-Bromo-6-fluorobenzaldehyde makes it a valuable precursor in the synthesis of sophisticated semiconducting materials. innospk.com Its participation in forming complex molecular architectures is central to developing materials with tailored electronic properties.

A significant application of this benzaldehyde (B42025) derivative is in the fabrication of semiconducting nanowires. Research has demonstrated its role in assembling nanowires from thienoisoindigo (TIIG)-based small molecular organic semiconductors. ossila.comscispace.comnih.gov In these studies, supramolecular assemblies of a TIIG-derivative (TIIG-Bz) are prepared by co-precipitation with 2-bromobenzaldehyde (B122850) (2-BBA), a closely related compound, using a bisolvent phase transfer method. scispace.comcore.ac.uk This technique facilitates the controlled growth of one-dimensional (1D) nanostructures by accommodating molecules with different sizes and structures. scispace.com The addition of the benzaldehyde component was found to be advantageous for promoting the 1D nanowire growth of the TIIG-Bz assembly. scispace.com

The assembly of these advanced semiconducting materials is directed by specific non-covalent interactions, namely halogen bonding (XB) and chalcogen bonding (CB). ossila.comnih.gov Halogen bonding occurs between the electron-deficient bromine atom on the benzaldehyde and an electron-donor group in the thienoisoindigo-based molecule. nih.gov Simultaneously, chalcogen bonding forms between the sulfur atom (a chalcogen) in the thienoisoindigo core and the aldehyde group of the benzaldehyde derivative. nih.gov These dual interactions allow the benzaldehyde molecule to be incorporated into the conjugated planes of the semiconductor molecules, effectively increasing the π-π stacking area between them. scispace.comnih.gov This enhanced stacking is a critical driving force for the one-dimensional growth of the supramolecular assemblies. scispace.comnih.gov

The structural changes induced by the incorporation of 2-bromobenzaldehyde via halogen and chalcogen bonding have a profound effect on the material's electronic properties. The increased π-π stacking area between the conjugated planes of the semiconductor molecules creates more efficient pathways for charge carriers to move. scispace.comnih.gov Consequently, organic field-effect transistors (OFETs) fabricated using these co-assembled thienoisoindigo/2-bromobenzaldehyde nanowires exhibit significantly enhanced charge transfer mobility. scispace.comnih.gov Specifically, these semiconducting nanowires have demonstrated a hole mobility of 6.39 × 10⁻⁴ cm²/Vs. ossila.com This represents a notable improvement compared to devices based on pure TIIG-Bz thin films or nanowires, highlighting the benefit of using the benzaldehyde derivative in the fabrication process. scispace.comnih.gov

Self-Assembly of Macromolecules for Nanostructures

Beyond specific nanowire fabrication, this compound serves as a multifunctional building block that facilitates the self-assembly of macromolecules to create a variety of nanostructures. innospk.comossila.com The principle of using directed, non-covalent interactions like halogen and chalcogen bonding can be applied more broadly to guide the organization of complex molecules into ordered, functional architectures. smolecule.comacs.org This capability is essential for the bottom-up fabrication of advanced materials with precisely tailored properties for various technological applications. innospk.com

Development of Organic Electronic Materials (e.g., OLEDs, organic photovoltaics)

The utility of this compound extends to the development of organic electronic materials. chemimpex.com It is employed in the production of components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com In these applications, the compound can be used to synthesize larger, conjugated molecules that form the active layers of such devices. The electronic properties of these materials, which can be fine-tuned through synthetic modifications involving precursors like this compound, are critical for the efficiency and performance of energy-efficient displays and solar cells. chemimpex.commpg.de

Data Tables

Table 1: Research Findings on Thienoisoindigo-Based Nanowires

| Parameter | Finding | Source |

|---|---|---|

| Precursor Used | 2-bromobenzaldehyde (2-BBA) | ossila.comscispace.comnih.gov |

| Semiconductor | Thienoisoindigo (TIIG)-Bz derivative | scispace.comnih.gov |

| Fabrication Method | Bisolvent phase transfer | scispace.com |

| Key Interactions | Halogen Bonding (XB) and Chalcogen Bonding (CB) | ossila.comscispace.comnih.gov |

| Structural Effect | Increased π-π stacking area | scispace.comnih.gov |

| Resulting Structure | 1D Supramolecular nanowires | scispace.com |

| Hole Mobility | 6.39 × 10⁻⁴ cm²/Vs | ossila.com |

Applications in Medicinal and Pharmaceutical Chemistry

Key Intermediate in Pharmaceutical Synthesis

2-Bromo-6-fluorobenzaldehyde is a significant raw material and intermediate utilized in organic synthesis, with a notable role in the pharmaceutical sector. Its structure allows for a wide range of chemical transformations, making it a valuable precursor for creating high-purity pharmaceutical intermediates. The compound's utility lies in its capacity to be converted into more complex structures, such as bicyclic heterocycles, which are often central to the design of new therapeutic agents. The demand for this chemical is driven by its application in producing these critical components for the global pharmaceutical market.

Synthesis of Biologically Active Heterocycles

The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are core components of many biologically active molecules.

This compound is effectively used in the synthesis of bicyclic heterocycles like indazoles. A notable method involves a one-pot, three-component reaction with primary amines and sodium azide (B81097), catalyzed by copper(II) oxide (CuO) nanoparticles under ligand-free conditions. This copper-catalyzed reaction plays a crucial role in forming the essential C-N and N-N bonds necessary to construct the 2H-indazole ring system. This synthetic route is valued for its efficiency and its tolerance for a broad range of functional groups on the reactants.

Table 1: Synthesis of 2H-Indazoles

| Reactants | Catalyst | Key Transformation | Product Class |

| This compound, Primary Amine, Sodium Azide | Copper(II) Oxide (CuO) | C-N and N-N bond formation | 2H-Indazoles |

Benzoxazoles, another important class of biologically active heterocycles, can be synthesized through the condensation of o-aminophenols with aldehydes. In this general reaction, the aldehyde, such as this compound, reacts with the amino group of an o-aminophenol, followed by cyclization and aromatization to form the benzoxazole (B165842) ring. This method is a straightforward and efficient way to produce a diverse library of 2-substituted benzoxazole derivatives. The resulting compounds are investigated for various therapeutic properties, including anticancer activities.

Fluorine Incorporation in Drug Design

The presence of a fluorine atom in this compound is a key feature that is often strategically exploited in drug design. The selective introduction of fluorine into a potential drug molecule can profoundly enhance its pharmacokinetic and physicochemical properties. tandfonline.com

Influence on Metabolic Stability and Bioavailability

One of the most significant advantages of incorporating fluorine is the enhancement of a drug's metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic attack and oxidative metabolism. tandfonline.comnih.gov By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can block this degradation pathway, thereby prolonging the drug's half-life and therapeutic effect. nih.govbohrium.comresearchgate.net

Fluorine's high electronegativity can also influence the acidity or basicity (pKa) of nearby functional groups. tandfonline.combohrium.com This modulation can improve a drug's bioavailability by altering its ionization state, which in turn affects its solubility, permeability across biological membranes, and binding to target proteins. nih.govresearchgate.netresearchgate.net

Enhancement of Lipophilicity for Membrane Penetration

Fluorination is a common strategy to increase a compound's lipophilicity, or its ability to dissolve in fats and lipids. nih.govmdpi.com This property is crucial for a drug's ability to pass through the lipid bilayers of cell membranes to reach its intracellular site of action. pharmacyjournal.orgnih.gov By substituting hydrogen with fluorine, the lipophilicity of a molecule can be fine-tuned to achieve an optimal balance for membrane permeation and absorption. tandfonline.comnih.gov This enhancement of lipophilicity can lead to greater drug uptake and better penetration into tissues. mdpi.com For example, the addition of fluorine can increase a drug's ability to cross the blood-brain barrier, which is essential for CNS-active agents. pharmacyjournal.org

| Property | Effect of Fluorine Incorporation | Mechanism |

| Metabolic Stability | Increased | The strong C-F bond resists enzymatic cleavage, blocking metabolic "soft spots". tandfonline.comnih.gov |

| Bioavailability | Improved | Modulation of pKa of nearby functional groups alters ionization and absorption. nih.govresearchgate.net |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, aiding partitioning into lipid membranes. tandfonline.comnih.gov |

| Membrane Permeation | Enhanced | Increased lipophilicity facilitates passage through cell membranes. pharmacyjournal.orgnih.gov |

Development of Fluorescent Probes for Biological Imaging

While primarily known as a pharmaceutical intermediate, this compound also finds application in the synthesis of specialized analytical tools. It is used to create a ¹H and ¹⁹F NMR probe, specifically fluoro-2-formyphenyl boronic acid. ossila.com This probe is designed for a specific analytical purpose: determining the enantiopurity of sulfinamides, which are important chiral auxiliaries in asymmetric synthesis. ossila.com Fluorescent probes are powerful tools for biological imaging due to their high sensitivity and ability to visualize molecular processes in living systems. nih.gov The development of such probes often involves synthesizing molecules that can bind to a specific target and emit light, allowing for detection and analysis.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-Bromo-6-fluorobenzaldehyde, offering detailed insights into the proton, carbon, and fluorine environments within the molecule.

Proton NMR (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton typically appears as a singlet in the downfield region, a characteristic chemical shift for aldehydes. For instance, its purity can be confirmed by the presence of a signal at δ 10.36 ppm for this aldehyde proton.

The aromatic protons exhibit more complex splitting patterns due to spin-spin coupling with each other and with the adjacent fluorine atom. In a related derivative, 2-Bromo-1-(dimethoxymethyl)-6-fluorobenzene, the aromatic protons appear as distinct multiplets, including a doublet of triplets (dt), a triplet of doublets (td), and a doublet of doublets (dd), highlighting the unique electronic environment of each proton on the aromatic ring. acs.org

| Proton Type | Typical Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| Aldehydic (CHO) | ~10.36 | Singlet (s) | Characteristic downfield shift for an aldehyde proton. |

| Aromatic (Ar-H) | ~7.0-7.8 | Multiplets (m) | Three distinct signals with complex splitting due to H-H and H-F coupling. acs.org |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to elucidate the carbon framework of the molecule. The spectrum for this compound is expected to show seven distinct carbon signals. The carbonyl carbon of the aldehyde group would have a characteristic downfield chemical shift (typically >180 ppm). The six aromatic carbons would appear in the 110-170 ppm range, with their exact positions influenced by the electronegative bromine and fluorine substituents. Furthermore, the carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling), providing additional structural confirmation.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The spectrum provides a direct probe of the fluorine's local chemical environment. The chemical shift of the fluorine signal is highly sensitive to the electronic effects of the adjacent bromo and aldehyde groups. This technique is particularly valuable in studies where the fluorine atom is used as a reporter tag, as its signal is typically well-resolved and free from background interference seen in ¹H NMR. wikipedia.orgossila.com

A significant application of this compound in analytical chemistry is its use as a starting material for creating chiral derivatizing agents to determine the enantiopurity of sulfinamides. acs.orgossila.com Sulfinamides are crucial chiral auxiliaries in asymmetric synthesis. ossila.com

The protocol involves converting this compound into a more complex NMR probe, such as a fluoro-2-formylphenylboronic acid (FPBA). acs.orgossila.com This FPBA derivative then participates in a three-component reaction with a chiral sulfinamide of unknown enantiomeric purity and an enantiopure auxiliary like pinanediol. acs.org This assembly forms a pair of diastereomeric sulfiniminoboronate esters. acs.org

Because these resulting complexes are diastereomers, they have distinct NMR signatures. The enantiomeric ratio of the original sulfinamide can be accurately measured by integrating the well-resolved signals of the diastereomers in both ¹H and ¹⁹F NMR spectra. acs.org The fluorine atom, originating from the this compound scaffold, provides a clean and highly sensitive probe in the ¹⁹F NMR spectrum, often showing excellent signal separation for the two diastereomers. acs.orgbath.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which is used to confirm the molecular formula of the compound. For C₇H₄BrFO, the calculated monoisotopic mass is 201.94296 Da. nih.gov Experimental HRMS data that matches this calculated value provides unambiguous confirmation of the elemental composition.

Furthermore, MS is critical for identifying the characteristic isotopic pattern of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: a molecular ion peak (M) and another peak at two mass units higher (M+2) of almost equal intensity. This distinctive isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the structure of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄BrFO | nih.gov |

| Molecular Weight (Average) | 203.01 g/mol | nih.gov |

| Calculated Mass (Monoisotopic) | 201.94296 Da | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and identifying any process-related impurities. This method is particularly effective for separating and quantifying volatile and semi-volatile organic compounds.

Purity Assessment and Impurity Profiling:

In the synthesis of this compound, impurities can arise from starting materials, side reactions, or degradation products. GC-MS analysis is crucial for detecting and quantifying these impurities, which can include isomers and related halogenated benzaldehydes. For instance, a study on the separation of bromofluoro benzaldehyde (B42025) isomers using a low thermal mass gas chromatograph (LTM GC) demonstrated the capability to resolve ten different isomers. rsc.org The method was validated for specificity, precision, linearity, and accuracy, with a detection limit of 0.4 ppm and a quantitation limit of 1.2 ppm for all isomers, highlighting the high sensitivity of the technique. rsc.org

A typical GC-MS analysis of a related compound, 2-bromo-4-fluorobenzaldehyde, revealed the main product at 98.1% purity, with byproducts such as the 3-bromo isomer (0.7%) and di-brominated species (0.2%). This level of detail is critical in pharmaceutical applications where even minor impurities can affect the efficacy and safety of the final product. rsc.org The use of GC-MS ensures that the purity of this compound meets the stringent requirements for its use as a starting material in the synthesis of active pharmaceutical ingredients (APIs). rsc.orgchemscene.com For example, a purity of ≥99.0% is often required. google.com

Table 1: GC-MS Parameters for Isomer Analysis of Bromofluoro Benzaldehydes

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-624 | rsc.org |

| Injector Temperature | 240 °C | rsc.org |

| Detector Temperature | 280 °C | rsc.org |

| Split Ratio | 25:1 | rsc.org |

| Injection Volume | 1 µL | rsc.org |

| Temperature Program | 140°C (1 min), 5°C/min to 150°C (0.6 min), 270°C/min to 260°C (1 min) | rsc.org |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide valuable information about its functional groups, conformational isomers, and the influence of its environment.

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its various functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears as a strong absorption in the IR spectrum. For halogenated benzaldehydes, this band is generally observed in the region of 1700 cm⁻¹. The precise frequency of the C=O stretch can be influenced by the electronic effects of the halogen substituents on the benzene (B151609) ring.

In a related compound, 2-bromo-5-fluorobenzaldehyde (B45324), the C=O stretching vibration is identified around 1700 cm⁻¹, while C-Br and C-F vibrations are found in the 600–800 cm⁻¹ region. Theoretical calculations using Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the assignment of experimental bands. nih.govmedscape.com For 2-chloro-6-fluoro benzaldehyde, a detailed vibrational analysis using DFT calculations showed good agreement with experimental FTIR and laser Raman spectra. researchgate.net

Substituted benzaldehydes, including this compound, can exist as different conformational isomers due to the rotation of the aldehyde group relative to the benzene ring. These are often referred to as O-cis and O-trans conformers, depending on the orientation of the carbonyl oxygen with respect to an adjacent substituent.

The vibrational spectrum of this compound can be influenced by the solvent in which it is dissolved. The polarity of the solvent can affect the frequency of the C=O stretching vibration. researchgate.net Polar solvents can form hydrogen bonds with the carbonyl oxygen, leading to a shift in the C=O stretching frequency to lower wavenumbers. Conversely, non-polar solvents have a minimal effect on the vibrational spectrum.

Studies on similar molecules, such as 2-bromo-4-chlorobenzaldehyde, have systematically investigated the effect of different solvents on the carbonyl stretching vibration. researchgate.netresearchgate.net These studies help in understanding the intermolecular interactions between the solute and the solvent. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallographic analysis of this compound and related compounds provides key insights into their molecular geometry. For this compound, the F–C6–C7 bond angle has been determined to be 120.5° and the C=O bond length is 1.21 Å. These values confirm the influence of stereoelectronic effects arising from the ortho-substituents.

In the crystal structure of the related 2-bromo-5-fluorobenzaldehyde, the aldehyde oxygen is found in a trans configuration relative to the bromine atom. researchgate.net The crystal packing is stabilized by short Br···F interactions and offset face-to-face π-stacking interactions. researchgate.net The presence of two bulky halogen atoms at the ortho positions in 2,6-disubstituted benzaldehydes leads to competition between steric repulsion involving the C=O and C-H bonds of the formyl group and the halogen substituents. This competition influences the Hf–C–C bond angle. acs.orgacs.org

Table 2: Selected Crystallographic Data for this compound and a Related Compound

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | F–C6–C7 Bond Angle | 120.5° | |

| C=O Bond Length | 1.21 Å | ||

| 2-Bromo-5-fluorobenzaldehyde | Conformation | O atom is trans to the 2-bromo substituent | researchgate.net |

| Br···F Interaction Distance | 3.1878 (14) Å | researchgate.net |

Intermolecular Interactions

The solid-state packing and intermolecular forces of halogenated benzaldehydes are of significant interest in crystal engineering. While specific crystallographic data for this compound is not extensively reported in the provided search results, analysis of the closely related isomer, 2-bromo-5-fluorobenzaldehyde, offers valuable insights into the types of interactions that may influence its crystal structure. nih.govresearchgate.net

In the crystal structure of 2-bromo-5-fluorobenzaldehyde, researchers have observed short Br⋯F halogen-halogen interactions. nih.govresearchgate.net These interactions occur at distances of 3.1878 (14) Å, 3.3641 (13) Å, and 3.3675 (14) Å. nih.govresearchgate.net The shortest of these is significantly less than the 3.40 Å sum of the van der Waals radii for bromine and fluorine, indicating a notable interaction. researchgate.net

Table 1: Intermolecular Interaction Data for 2-Bromo-5-fluorobenzaldehyde

| Interaction Type | Parameter | Distance (Å) | Reference |

|---|---|---|---|

| Br⋯F Interactions | F1⋯Br2 | 3.1878 (14) | nih.govresearchgate.net |

| F2⋯Br1i | 3.3641 (13) | nih.govresearchgate.net | |

| F2⋯Br1ii | 3.3675 (14) | nih.govresearchgate.net | |

| π-Stacking (Molecule 1) | Centroid-to-Centroid | 3.8699 (2) | nih.govresearchgate.net |

| Centroid-to-Plane | 3.371 (2) | nih.govresearchgate.net | |

| Ring-Offset | 1.901 (3) | nih.govresearchgate.net | |

| π-Stacking (Molecule 2) | Centroid-to-Centroid | 3.8699 (2) | nih.govresearchgate.net |

| Centroid-to-Plane | 3.431 (2) | nih.govresearchgate.net | |

| Ring-Offset | 1.790 (3) | nih.govresearchgate.net |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the quality control of this compound, ensuring high purity and separating it from its isomers, which is critical for its use as a starting material in pharmaceutical synthesis. rsc.org Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are key analytical tools for this purpose. rsc.orgthermofisher.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and related compounds. thermofisher.com Suppliers often specify the purity of the compound as determined by HPLC. thermofisher.com For instance, a purity of 98% as measured by HPLC is a common specification. thermofisher.com While detailed HPLC methods for this compound are not always published, the technique is widely applied to separate various benzaldehyde isomers and their impurities, confirming its suitability for quality control. google.com The method typically involves a stationary phase, like a C18 column, and a mobile phase tailored to achieve separation, with detection at a specific UV wavelength. google.com

Gas Chromatography (GC) for Purity and Isomer Separation

Gas Chromatography (GC) is a powerful technique for determining the purity of this compound and, crucially, for separating its various isomers. rsc.orggoogle.com Given that isomeric purity is a critical parameter in the pharmaceutical industry, GC methods capable of resolving all potential isomers are highly valuable. rsc.org Purity levels of ≥99.0% are often reported using GC analysis. google.cominnospk.com

A significant advancement in the analysis of bromofluoro benzaldehyde isomers is the use of Low Thermal Mass Gas Chromatography (LTMGC). rsc.org This technology represents a new frontier in high-speed GC, offering ultrafast temperature programming and unprecedented cool-down times with significantly lower power consumption compared to conventional GC systems. rsc.orgresearchgate.net

A sensitive, rapid, and highly efficient LTMGC method has been specifically developed for the separation and quantification of 10 isomers of bromofluoro benzaldehyde, including this compound. rsc.org The chromatographic separation is achieved on an Agilent DB-624 column with hydrogen as the carrier gas and a flame ionization detector (FID). rsc.org This method allows for a very short run time, which is a major advantage for high-throughput analysis. rsc.org

Table 2: LTMGC Method Parameters for Bromofluoro Benzaldehyde Isomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 7890A LTM GC with 7693 autosampler and FID | rsc.org |

| Column | Agilent DB-624 (20 m length × 0.18 mm ID, 1.0 µm particle size) | rsc.org |

| Carrier Gas | Hydrogen | rsc.org |

| Flow Rate | 2.0 mL/min | rsc.org |

| Detector | Flame Ionization Detector (FID) | rsc.org |

| Initial Column Temperature | 140°C | rsc.org |

| Heating Rate | 5°C/min | rsc.org |

The developed LTMGC method for bromofluoro benzaldehyde isomers was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. rsc.orgeuropa.eu The validation process assesses several key performance characteristics. researchgate.netgavinpublishers.com

Specificity: The method demonstrated excellent specificity, with the ability to separate all 10 isomers of bromofluoro benzaldehyde, including the this compound isomer, from each other. rsc.org

Precision: The precision of the method was found to be high, indicating low variability in repeated measurements. rsc.org

Linearity: The method showed excellent linearity over the tested concentration range. Regression analysis yielded a correlation coefficient value greater than 0.999 for all isomers, signifying a strong linear relationship between concentration and detector response. rsc.org

Accuracy: The accuracy of the method was established by determining the recovery of the analytes. The recovery was found to be between 93.7% and 107.7% for all isomers, which is within acceptable limits and confirms the accuracy of the method. rsc.org

Detection and Quantitation Limits: The high sensitivity of the LTMGC method is highlighted by its low detection and quantitation limits. The limit of detection (LOD) was established to be 0.4 ppm, and the limit of quantitation (LOQ) was 1.2 ppm for each isomer. rsc.org

Table 3: Validation Parameters of the LTMGC Method for Bromofluoro Benzaldehyde Isomers

| Validation Parameter | Result | Reference |

|---|---|---|

| Specificity | Able to separate all 10 isomers | rsc.org |

| Linearity (Correlation Coefficient) | > 0.999 for all isomers | rsc.org |

| Accuracy (Recovery) | 93.7% to 107.7% | rsc.org |

| Limit of Detection (LOD) | 0.4 ppm | rsc.org |

| Limit of Quantitation (LOQ) | 1.2 ppm | rsc.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical examination of 2-Bromo-6-fluorobenzaldehyde. By approximating the electron density of the molecule, DFT methods allow for the accurate calculation of its electronic structure and associated properties. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G* are commonly employed to model this compound, providing a balance between computational cost and accuracy. These calculations are fundamental to predicting the molecule's behavior in chemical reactions and understanding its intrinsic properties.

DFT calculations are instrumental in predicting the outcomes and regioselectivity of reactions involving this compound. The presence of three distinct functional groups—the aldehyde, the bromine atom, and the fluorine atom—creates a complex reactivity landscape. The electron-withdrawing nature of the aldehyde and the halogens influences the electron density distribution around the benzene (B151609) ring.

Computational models can predict the most likely sites for electrophilic or nucleophilic attack. For instance, in cross-coupling reactions, the steric hindrance from the bulky bromine atom at the 2-position can favor reactions at other positions. DFT can quantify these effects, helping to rationalize and predict the formation of specific isomers in reactions such as bromination or Suzuki-Miyaura couplings.

Understanding the mechanism of a chemical reaction requires the identification and characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations are employed to model the geometry and energy of these transient structures for reactions involving this compound.

By calculating and comparing the activation energies for different potential reaction pathways, chemists can predict which pathway is more likely to occur. For example, in nucleophilic substitution reactions, transition-state modeling can simulate the competing pathways for attack at different positions on the aromatic ring. The analysis of transition-state energies provides a quantitative basis for understanding the kinetic control of a reaction, thereby explaining the observed product distribution.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. DFT calculations are used to determine the energies of these orbitals and the resulting HOMO-LUMO gap.

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. ufc.br The energy of the HOMO-LUMO gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nepjol.info For related compounds like 2-bromo-6-difluoromethoxy-4-fluorophenol (B1412590), DFT calculations at the B3LYP/6-311++G(d,p) level have determined the HOMO energy to be -6.42 eV and the LUMO energy to be -1.89 eV. These values indicate that the bromine and phenolic oxygen atoms are the primary sites for electron donation, while the difluoromethoxy group is the primary site for electron acceptance. A similar analysis for this compound provides crucial information about its electronic behavior and reactivity in various chemical environments.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Halogenated Aromatic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.42 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.53 |

| Data obtained for 2-bromo-6-difluoromethoxy-4-fluorophenol at the B3LYP/6-311++G(d,p) level of theory. |

To further pinpoint reactive sites within the this compound molecule, Fukui indices are calculated using DFT. These indices are derived from the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. They provide a quantitative measure of the local reactivity.

The Fukui function helps in identifying which atoms are most susceptible to electrophilic or nucleophilic attack. ufc.br For an electrophilic attack, the relevant Fukui index (f-) indicates the propensity of a site to donate an electron. For a nucleophilic attack, the Fukui index (f+) indicates the propensity to accept an electron. By calculating these indices for each atom in this compound, researchers can identify the "hotspots" for electrophilic reactions, providing a more detailed picture of its reactivity than what is available from orbital analysis alone. ufc.br

The Molecular Electrostatic Potential (MEP) map is a visual tool generated from DFT calculations that illustrates the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is color-coded to represent different electrostatic potential values. nepjol.info

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential, shown in blue, are electron-poor and are prone to nucleophilic attack. nepjol.info For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom due to the lone pairs of electrons, making it a prime site for protonation or interaction with electrophiles. Conversely, the aldehydic carbon and the carbon atoms attached to the electron-withdrawing halogen atoms would exhibit a more positive potential.

DFT calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules like this compound. nih.gov Theoretical calculations of harmonic vibrational frequencies can be compared with experimental data to confirm the molecular structure and to make detailed assignments of the vibrational modes. nih.gov

Studies on the closely related molecule 2-bromo-5-fluorobenzaldehyde (B45324) have shown that DFT methods, such as B3LYP with a 6-311G* basis set, can produce simulated IR and Raman spectra that are in excellent agreement with experimental spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov This correlative approach allows for a confident assignment of complex spectral features to specific molecular motions, such as C-H bending, C=O stretching, and the vibrations of the aromatic ring.

Table 2: Selected Calculated Vibrational Frequencies for a Related Benzaldehyde (B42025) Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H Stretch (Aldehyde) | ~2850 |

| C=O Stretch | ~1700 |

| Aromatic C=C Stretch | ~1600 |

| C-F Stretch | ~1250 |

| C-Br Stretch | ~650 |

| Representative values based on DFT calculations of similar benzaldehyde derivatives. |

Conformational Analysis (e.g., cis and trans conformers)

Like many substituted benzaldehydes, this compound can exist in different spatial arrangements known as conformers. researchgate.net The primary conformational isomerism in this molecule arises from the rotation around the single bond connecting the aldehyde group to the benzene ring. This results in two principal planar conformers: a cis form and a trans form, defined by the orientation of the aldehyde oxygen atom relative to the adjacent bromine substituent. researchgate.net

Density Functional Theory (DFT) calculations are a common method for investigating the relative stabilities of these conformers. researchgate.netnih.gov For analogous compounds like 2-bromo-5-fluorobenzaldehyde, DFT studies have shown that the trans conformer, where the aldehyde oxygen is positioned away from the bromine atom, is the more stable, lower-energy form. researchgate.netnih.gov This preference is attributed to the minimization of steric hindrance between the bulky bromine atom and the oxygen atom. A similar energetic preference for the trans conformer is anticipated for this compound.

Table 1: Conformational Analysis of this compound

| Conformer | Description of Aldehyde Group Orientation | Expected Relative Stability | Rationale |

| Trans | Oxygen atom is oriented opposite to the bromine atom. | More stable (lower energy) | Minimized steric hindrance. |

| Cis | Oxygen atom is oriented toward the bromine atom. | Less stable (higher energy) | Increased steric strain between adjacent atoms. |

Molecular Docking for Biological Studies

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a macromolecular target, typically a protein or enzyme. This compound serves as a versatile building block in the synthesis of more complex molecules and pharmaceutical intermediates, making the prediction of its interaction with biological targets particularly valuable. innospk.com Docking simulations can help identify potential biological pathways and mechanisms of action by evaluating the fit of the compound within the active site of an enzyme.